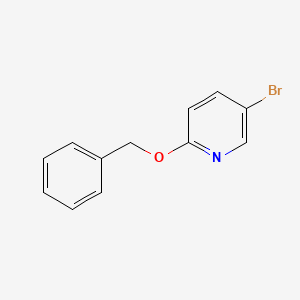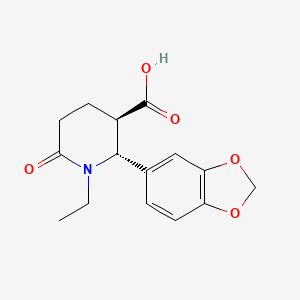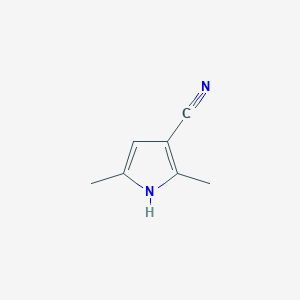
2,5-二甲基-1H-吡咯-3-腈
描述
2,5-Dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C7H8N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
科学研究应用
2,5-Dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials, such as conductive polymers and organic semiconductors.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
作用机制
Target of Action
The primary targets of 2,5-dimethyl-1H-pyrrole-3-carbonitrile are currently unknown. This compound is a derivative of pyrrole, which is a basic structure in many biologically active compounds . .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . .
Result of Action
Given the diverse biological activities of pyrrole derivatives, this compound could potentially have a wide range of effects . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of 2,5-dimethylpyrrole with a suitable nitrile source. One common method is the reaction of 2,5-dimethylpyrrole with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,5-dimethylpyrrole and cyanogen bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), in an organic solvent like dichloromethane (CH2Cl2).
Procedure: The 2,5-dimethylpyrrole is dissolved in the solvent, and the base is added to the solution. Cyanogen bromide is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.
Product Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain pure 2,5-dimethyl-1H-pyrrole-3-carbonitrile.
Industrial Production Methods
Industrial production of 2,5-dimethyl-1H-pyrrole-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative nitrile sources and reaction conditions may be explored to optimize the synthesis for industrial applications.
化学反应分析
Types of Reactions
2,5-Dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 2,5-dimethyl-1H-pyrrole-3-amine.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-1H-pyrrole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and reactivity.
2,4-Dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with a different substitution pattern on the pyrrole ring.
Uniqueness
2,5-Dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both methyl groups and a nitrile group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMKTGDBPDVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447094 | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26187-29-1 | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


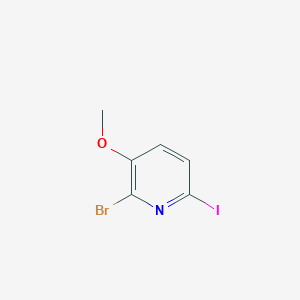
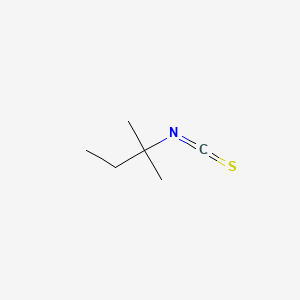
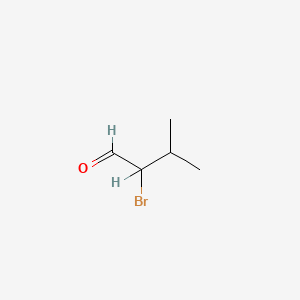
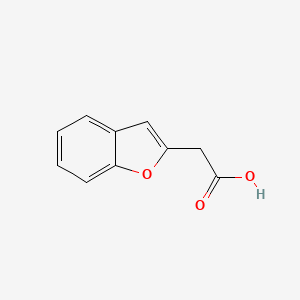
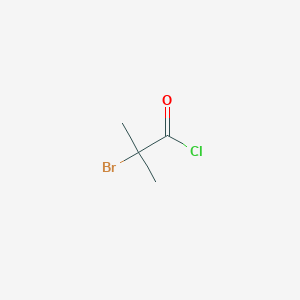


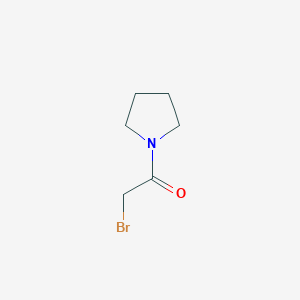


![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)
